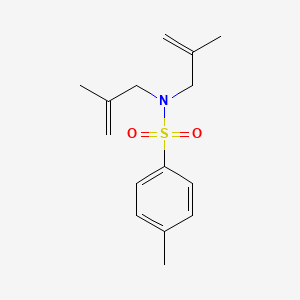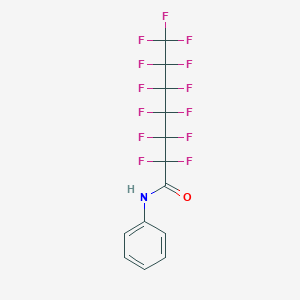
Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide moiety substituted with a 4-methyl group and two N,N-bis(2-methyl-2-propenyl) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-methyl-2-propenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzenesulfonamide moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Similar structure but with an ethyl group instead of the N,N-bis(2-methyl-2-propenyl) groups.
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl-: Contains a propynyl group in addition to the propenyl group.
Uniqueness
Benzenesulfonamide, 4-methyl-N,N-bis(2-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-bis(2-methyl-2-propenyl) groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
241818-11-1 |
|---|---|
Fórmula molecular |
C15H21NO2S |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
4-methyl-N,N-bis(2-methylprop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C15H21NO2S/c1-12(2)10-16(11-13(3)4)19(17,18)15-8-6-14(5)7-9-15/h6-9H,1,3,10-11H2,2,4-5H3 |
Clave InChI |
PKHNSZKEBSLONY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=C)C)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)

![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)






![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)

![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
